1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Overview
Description
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a complex organic compound characterized by its anthracene and phenyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions usually require a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and heating to around 80-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed on the triazole ring to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole has found applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Employed in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is unique due to its combination of anthracene and phenyl groups attached to a triazole ring. Similar compounds include:
1-(9-Anthracenylmethyl)-1H-[1,2,3]triazole: Lacks the phenyl group.
4-Phenyl-1H-[1,2,3]triazole: Lacks the anthracene group.
1-(9-Anthracenylmethyl)-4-methyl-1H-[1,2,3]triazole: Similar structure but with a methyl group instead of phenyl.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-8-17(9-3-1)23-16-26(25-24-23)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMISXSMUISSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679378 | |
Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019335-75-1 | |
Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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